molecular formula C9H10ClNO2 B066972 Ethyl 2-amino-6-chlorobenzoate CAS No. 172217-11-7

Ethyl 2-amino-6-chlorobenzoate

Cat. No.: B066972
CAS No.: 172217-11-7
M. Wt: 199.63 g/mol
InChI Key: PKUFWXUXRIMHLM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-chlorobenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-6-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, potentially leading to quinones or other aromatic compounds.

    Hydrolysis Products: 2-amino-6-chlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 2-amino-6-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a chlorine atom allows for diverse chemical reactivity and potential biological activities .

Biological Activity

Ethyl 2-amino-6-chlorobenzoate, with the molecular formula C9H10ClNO2, is an organic compound that belongs to the class of benzoates. It features an ester group derived from benzoic acid, where the carboxyl group is esterified with ethanol. The compound is characterized by the presence of an amino group and a chlorine atom on the benzene ring, which contribute to its unique chemical properties and potential biological activities.

Molecular Structure

  • Molecular Formula : C9H10ClNO2
  • Molecular Weight : Approximately 201.64 g/mol
  • Structural Features :
    • Amino group (-NH2)
    • Chlorine atom (Cl)
    • Ester functional group

Chemical Reactions

This compound can undergo several types of chemical reactions, including:

  • Substitution Reactions : The amino and chlorine groups can participate in nucleophilic substitution reactions.
  • Oxidation and Reduction : The compound can be oxidized or reduced under specific conditions to yield various derivatives.
  • Ester Hydrolysis : Hydrolysis of the ester can produce 2-amino-6-chlorobenzoic acid.

The biological activity of this compound is primarily attributed to its interaction with biological molecules. The amino group facilitates hydrogen bonding, while the chlorine atom can engage in halogen bonding, affecting enzyme activity and receptor interactions. This dual functionality allows the compound to exert various biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that its derivatives can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections.

Study Pathogen Tested Inhibition Rate Concentration (µM)
C. violaceum50%100
S. aureusSignificantVaries

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Its structural characteristics allow it to interact with inflammatory pathways, making it a candidate for drug development targeting conditions like arthritis and other inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study published in a peer-reviewed journal evaluated the antimicrobial effects of this compound against various bacterial strains, demonstrating a dose-dependent inhibition of growth.
    • Results indicated that at concentrations around 100 µM, there was a notable reduction in biofilm formation by C. violaceum.
  • Anti-inflammatory Effects :
    • Another investigation focused on the anti-inflammatory potential of the compound revealed that it could significantly reduce pro-inflammatory cytokine levels in vitro, indicating its therapeutic promise in managing inflammation-related disorders.
  • Synthesis and Derivatives :
    • Research has explored synthetic routes for producing this compound derivatives, enhancing its biological activity through structural modifications. These derivatives showed improved efficacy against targeted biological pathways.

Properties

IUPAC Name

ethyl 2-amino-6-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUFWXUXRIMHLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569883
Record name Ethyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172217-11-7
Record name Ethyl 2-amino-6-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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